molecular formula C16H20BrN3O2S B2699743 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide CAS No. 422287-70-5

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide

Cat. No. B2699743
CAS RN: 422287-70-5
M. Wt: 398.32
InChI Key: IHAKZRRVEJMIIV-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide is a useful research compound. Its molecular formula is C16H20BrN3O2S and its molecular weight is 398.32. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial and anticonvulsant activities. These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, demonstrating their potential in medical research applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Another study reported the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones that were evaluated for their in vitro antitumor activity. Some of these compounds showed significant antitumor activity, with potential as therapeutic agents against various cancer cell lines. Molecular docking studies provided insights into their mode of action, highlighting their importance in the development of new anticancer drugs (Al-Suwaidan et al., 2016).

Chemical Transformations and Synthesis Techniques

  • The multicomponent synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines showcases the utility of these compounds in organic synthesis, offering a pathway to generate complex molecules with potential for further functionalization and study in various fields of chemistry (Tonkikh, Strakovs, & Petrova, 2004).

  • Research on the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles highlights the versatility of quinazolinone derivatives in generating compounds with significant antibacterial properties. These findings support the exploration of quinazolinones as potential candidates for developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c1-3-10(2)18-14(21)5-4-8-20-15(22)12-9-11(17)6-7-13(12)19-16(20)23/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAKZRRVEJMIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(sec-butyl)butanamide

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